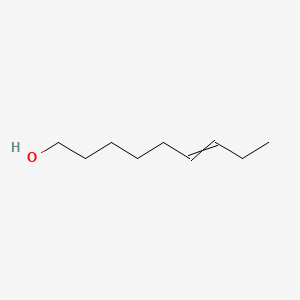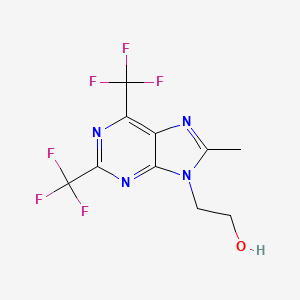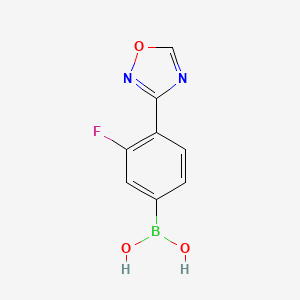![molecular formula C26H31ClN3O2- B12442104 N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BP 897 is a compound used in scientific research, primarily known for its role as a selective dopamine D3 receptor partial agonist. It has a high affinity for dopamine D3 receptors and significantly lower affinity for dopamine D2 receptors . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of cocaine addiction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BP 897, chemically known as N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide, is synthesized through a multi-step process. The synthesis typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with 1,4-dibromobutane to form the piperazine intermediate.
Coupling with Naphthalene-2-carboxylic Acid: The piperazine intermediate is then coupled with naphthalene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
While specific industrial production methods for BP 897 are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
BP 897 undergoes several types of chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
BP 897 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study dopamine receptor interactions.
Biology: Investigated for its effects on dopamine-related pathways and behaviors.
Medicine: Explored as a potential therapeutic agent for treating cocaine addiction and other dopamine-related disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Mécanisme D'action
BP 897 exerts its effects primarily through its interaction with dopamine D3 receptors. It acts as a partial agonist, meaning it can activate the receptor but not to the full extent as the natural ligand dopamine. This partial activation helps modulate dopamine signaling pathways, which is crucial in conditions like addiction where dopamine dysregulation is a key factor .
Comparaison Avec Des Composés Similaires
Similar Compounds
SB-277011-A: A potent and selective dopamine D3 receptor antagonist.
NGB 2904: Another selective dopamine D3 receptor antagonist.
7-OH-DPAT: A full agonist at dopamine D3 receptors
Uniqueness of BP 897
BP 897 is unique in its partial agonist activity at dopamine D3 receptors, which allows it to modulate dopamine signaling without fully activating the receptor. This property makes it particularly useful in research focused on addiction and other dopamine-related disorders, as it can provide therapeutic benefits without the risk of overstimulation associated with full agonists .
Propriétés
Formule moléculaire |
C26H31ClN3O2- |
|---|---|
Poids moléculaire |
453.0 g/mol |
Nom IUPAC |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide;chloride |
InChI |
InChI=1S/C26H31N3O2.ClH/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23;/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30);1H/p-1 |
Clé InChI |
KFWJGUZIZAPFMX-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)

![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)


![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)


